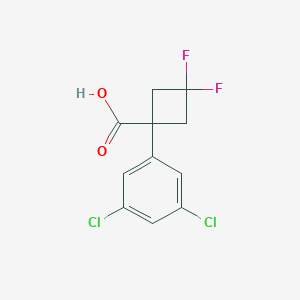

1-(3,5-Dichlorphenyl)-3,3-Difluorcyclobutan-1-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a 3,5-dichlorophenyl group and two fluorine atoms

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Potential use as a building block for drug development due to its unique structural features.

Materials Science: Use in the synthesis of novel materials with specific electronic or mechanical properties.

Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,5-dichlorophenylboronic acid, have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or similar targets.

Mode of Action

Compounds with similar structures, such as fluralaner, inhibit γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . This suggests that 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, if it interacts with GABA A receptors and GluCls like Fluralaner , it might affect neurotransmission and other related biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied for their pharmacokinetics . These studies might provide some insights into the potential ADME properties of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of the cyclobutane ring with a 3,5-dichlorophenyl group, often using a Suzuki–Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,5-Dichlorophenyl)-2,2-difluorocyclobutane-1-carboxylic acid

- 1-(3,5-Dichlorophenyl)-3,3-difluorocyclopentane-1-carboxylic acid

Uniqueness

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and difluorocyclobutane groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and chemical databases.

The molecular formula of 1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is C12H10Cl2F2O2. It features a cyclobutane core substituted with a dichlorophenyl group and difluoromethyl groups, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of oncology and inflammation. Its mechanism of action is primarily linked to its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammatory responses.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. By targeting these enzymes, the compound may reduce tumor proliferation and induce apoptosis in cancer cells .

-

Case Studies :

- A study involving murine models demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models of IDH-mutant glioma .

- In vitro assays revealed that the compound effectively reduced cell viability in various cancer cell lines, including glioblastoma and acute myeloid leukemia (AML) cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, variations in the fluorine substitution pattern have been linked to improved potency against IDH-mutant tumors .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. The half-life allows for once-daily dosing, which is advantageous for patient compliance .

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2F2O2/c12-7-1-6(2-8(13)3-7)10(9(16)17)4-11(14,15)5-10/h1-3H,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWLMZZAKYYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.